molecular formula C13H10BrClO B1288955 1-Bromo-2-((4-chlorobenzyl)oxy)benzene CAS No. 494772-51-9

1-Bromo-2-((4-chlorobenzyl)oxy)benzene

Cat. No.: B1288955
CAS No.: 494772-51-9
M. Wt: 297.57 g/mol
InChI Key: HCBVDDNFVZKFGO-UHFFFAOYSA-N
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Description

1-Bromo-2-((4-chlorobenzyl)oxy)benzene is an organic compound with the molecular formula C13H10BrClO It is a derivative of benzene, where a bromine atom is attached to the second position and a 4-chlorobenzyl group is attached via an oxygen atom to the first position of the benzene ring

Scientific Research Applications

1-Bromo-2-((4-chlorobenzyl)oxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

While specific future directions for 1-Bromo-2-((4-chlorobenzyl)oxy)benzene are not mentioned in the sources I found, compounds like these are often used in the synthesis of other compounds for various applications in scientific research and industry .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used as reagents in the synthesis of drugs like dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .

Mode of Action

The compound 1-Bromo-2-((4-chlorobenzyl)oxy)benzene likely undergoes reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . The resulting compound then reacts with N-bromosuccinimide to form the brominated compound .

Biochemical Pathways

Similar compounds have been involved in the synthesis of drugs that inhibit the sglt2 pathway , which plays a crucial role in glucose reabsorption in the kidneys .

Result of Action

Similar compounds have been used in the synthesis of drugs that inhibit the sglt2 pathway , potentially leading to decreased glucose reabsorption in the kidneys and improved glycemic control in patients with type 2 diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-((4-chlorobenzyl)oxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Etherification: The 4-chlorobenzyl group can be introduced via an etherification reaction. This involves reacting 4-chlorobenzyl alcohol with the brominated benzene derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-((4-chlorobenzyl)oxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce quinones or other oxidized compounds.
  • Reduction reactions result in dehalogenated benzene derivatives.

Comparison with Similar Compounds

    1-Bromo-2-chlorobenzene: A simpler derivative with only bromine and chlorine substituents.

    1-Bromo-4-((2-chlorobenzyl)oxy)-2-(trifluoromethyl)benzene: A more complex derivative with additional trifluoromethyl group.

Uniqueness: 1-Bromo-2-((4-chlorobenzyl)oxy)benzene is unique due to the presence of both bromine and 4-chlorobenzyl groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-[(4-chlorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBVDDNFVZKFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619997
Record name 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494772-51-9
Record name 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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